molecular formula C13H19N3O2 B1595287 N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide CAS No. 462068-45-7

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Cat. No.: B1595287
CAS No.: 462068-45-7
M. Wt: 249.31 g/mol
InChI Key: PVFYJAYURTWSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide is an organic compound that features both amine and amide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide typically involves the reaction of 4-aminophenylacetic acid with morpholine under specific conditions. The process may include the use of coupling agents like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

For industrial-scale production, the process may be optimized to include continuous flow reactors and the use of catalysts to increase yield and reduce reaction time. The purification of the final product is often achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or as a building block for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the amide group can participate in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Aminophenylacetonitrile
  • Morpholine
  • 4-Aminophenylmorpholin-3-one

Uniqueness

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide is unique due to its combination of amine and amide functional groups, which allows it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .

Properties

IUPAC Name

N-(4-aminophenyl)-3-morpholin-4-ylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFYJAYURTWSDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCC(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30357130
Record name N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49643582
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

462068-45-7
Record name N-(4-Aminophenyl)-4-morpholinepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=462068-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30357130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Reactant of Route 2
Reactant of Route 2
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Reactant of Route 3
Reactant of Route 3
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Reactant of Route 4
Reactant of Route 4
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Reactant of Route 5
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
Reactant of Route 6
Reactant of Route 6
N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.